Nadide phosphate disodium
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Overview
Description
Disodium Nicotinamide Adenine Dinucleotide Phosphate is a vital coenzyme in cellular metabolism. It serves as a crucial redox cofactor facilitating electron transfer and energy production. This compound plays a pivotal role in various metabolic reactions, particularly in redox processes, making it indispensable for understanding and manipulating cellular redox processes .
Mechanism of Action
- NADP (Nicotinamide adenine dinucleotide phosphate) is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage .
- Its primary targets include various enzymatic reactions where it serves as an electron carrier, being alternately oxidized (NADP⁺) and reduced (NADPH) .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium Nicotinamide Adenine Dinucleotide Phosphate can be synthesized from Nicotinamide Adenine Dinucleotide by phosphorylation. The reaction involves the addition of a phosphate group to Nicotinamide Adenine Dinucleotide using Nicotinamide Adenine Dinucleotide kinase. This enzyme catalyzes the transfer of a phosphate group from Adenosine Triphosphate to Nicotinamide Adenine Dinucleotide, forming Nicotinamide Adenine Dinucleotide Phosphate .
Industrial Production Methods: In industrial settings, Disodium Nicotinamide Adenine Dinucleotide Phosphate is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then processed to extract and purify Disodium Nicotinamide Adenine Dinucleotide Phosphate .
Chemical Reactions Analysis
Types of Reactions: Disodium Nicotinamide Adenine Dinucleotide Phosphate primarily undergoes redox reactions. It can be oxidized to form Nicotinamide Adenine Dinucleotide Phosphate and reduced to produce Nicotinamide Adenine Dinucleotide Phosphate Hydrogen .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Typically involves reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products:
Oxidation: Nicotinamide Adenine Dinucleotide Phosphate
Reduction: Nicotinamide Adenine Dinucleotide Phosphate Hydrogen
Scientific Research Applications
Disodium Nicotinamide Adenine Dinucleotide Phosphate has extensive applications in scientific research:
Comparison with Similar Compounds
- Nicotinamide Adenine Dinucleotide
- Nicotinamide Adenine Dinucleotide Hydrogen
- Nicotinamide Adenine Dinucleotide Phosphate Hydrogen
Comparison: Disodium Nicotinamide Adenine Dinucleotide Phosphate is unique due to its additional phosphate group, which enhances its solubility and stability. This makes it particularly well-suited for research and industrial applications. Unlike Nicotinamide Adenine Dinucleotide, which primarily participates in catabolic reactions, Disodium Nicotinamide Adenine Dinucleotide Phosphate is involved in anabolic processes, such as biosynthesis and detoxification .
Properties
CAS No. |
24292-60-2 |
---|---|
Molecular Formula |
C21H26N7Na2O17P3 |
Molecular Weight |
787.4 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
WSDDJLMGYRLUKR-WUEGHLCSSA-L |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
physical_description |
Grayish-white solid; [Merck Index] |
Related CAS |
24292-60-2 |
Synonyms |
Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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